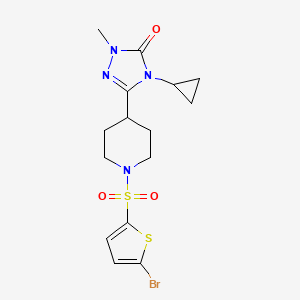
3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H19BrN4O3S2 and its molecular weight is 447.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel compound with a complex structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H19BrN4O3S2 with a molecular weight of 447.37 g/mol. Its structural components include a piperidine ring, a sulfonyl group attached to a bromothiophene moiety, and a triazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C15H19BrN4O3S2 |
| Molecular Weight | 447.37 g/mol |
| CAS Number | 1797126-46-5 |
| Purity | ≥ 95% |
The biological activity of the compound is believed to stem from its ability to interact with various biological targets. The sulfonyl group may act as an electrophile, facilitating interactions with nucleophilic sites in proteins, while the piperidine and triazole rings can enhance binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromothiophene group may enhance these effects by modulating signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease. Inhibition studies on related compounds have shown promising results, with IC50 values indicating strong activity against these enzymes.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results highlighted that compounds similar to our target exhibited IC50 values ranging from 0.63 µM to 6.28 µM, demonstrating significant potency compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on triazole derivatives indicated that certain structural modifications led to enhanced anticancer activity. One derivative showed an IC50 value of 2.14 µM against breast cancer cell lines, underscoring the potential of compounds containing the triazole scaffold for cancer therapy .
Propriétés
IUPAC Name |
5-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O3S2/c1-18-15(21)20(11-2-3-11)14(17-18)10-6-8-19(9-7-10)25(22,23)13-5-4-12(16)24-13/h4-5,10-11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOWNZDYNYIFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














